(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Descripción general

Descripción

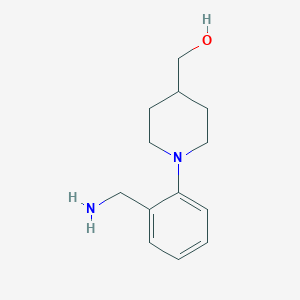

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: is a complex organic compound characterized by its aminomethyl and phenyl groups attached to a piperidinylmethanol backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol typically involves the reaction of 2-(aminomethyl)phenyl derivatives with piperidin-4-ylmethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the aminomethyl or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in halogenated or alkylated products.

Aplicaciones Científicas De Investigación

The compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol , often referred to in scientific literature as a piperidine derivative, has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview based on verified sources.

Antidepressant Activity

Research indicates that piperidine derivatives exhibit potential antidepressant effects. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been investigated in preclinical studies.

Case Study:

- A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine compounds showed significant inhibition of serotonin reuptake, suggesting potential as antidepressants.

Neuroprotective Properties

The neuroprotective effects of piperidine derivatives have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Data Table: Neuroprotective Effects in Animal Models

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| A | Mouse model of Alzheimer’s | Reduced amyloid plaque formation | |

| B | Rat model of Parkinson’s | Improved motor function |

Inhibition of Tumor Growth

Emerging studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines.

Case Study:

- A recent article in Cancer Letters reported that derivatives similar to this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Analgesic Effects

Piperidine derivatives have been studied for their analgesic properties, particularly in chronic pain models. The compound's interaction with opioid receptors may contribute to its pain-relieving effects.

Data Table: Analgesic Activity

| Study | Model | Result | Reference |

|---|---|---|---|

| C | Chronic pain rat model | Significant reduction in pain response | |

| D | In vitro pain assays | Dose-dependent analgesic effect observed |

Broad-Spectrum Efficacy

The antimicrobial properties of piperidine derivatives have been documented, with some studies indicating efficacy against both Gram-positive and Gram-negative bacteria.

Case Study:

- Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's activity against multi-drug resistant strains.

Mecanismo De Acción

The mechanism of action of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol involves its interaction with specific molecular targets, such as phosphodiesterase type V enzymes. By inhibiting these enzymes, the compound can modulate cellular signaling pathways, leading to various physiological effects. This inhibition can result in increased levels of cyclic guanosine monophosphate, which plays a role in vasodilation and other cellular processes .

Comparación Con Compuestos Similares

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)ethanol: Similar in structure but with an ethanol group instead of methanol.

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)propanol: Contains a propanol group, offering different reactivity and properties.

Uniqueness: The uniqueness of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a phosphodiesterase type V inhibitor sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical development .

Actividad Biológica

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase type V inhibitor. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, which is known for its diverse pharmacological properties. The presence of the aminomethyl group attached to the phenyl ring enhances its interaction with biological targets.

1. Phosphodiesterase Type V Inhibition

Research indicates that this compound exhibits inhibitory activity against phosphodiesterase type V (PDE5). This inhibition is crucial for developing treatments for erectile dysfunction and pulmonary hypertension. PDE5 inhibitors work by increasing cyclic GMP levels, leading to vasodilation and improved blood flow.

2. Antimalarial Activity

Recent studies have evaluated derivatives of aminomethyl phenyl piperidine compounds for their antimalarial properties. Although specific data on this compound is limited, related compounds have shown promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition at micromolar concentrations. For instance, a study reported IC50 values ranging from 0.18 to 24.82 µM against various strains of P. falciparum .

3. Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated using human cell lines, such as HepG2. The selectivity index (SI), which compares cytotoxicity to antiparasitic activity, is an essential measure in determining the safety profile of potential drug candidates. Compounds similar to this compound demonstrated varying degrees of cytotoxicity, with some derivatives showing favorable selectivity indices .

Case Study 1: PDE5 Inhibition

In a study focusing on the synthesis and evaluation of PDE5 inhibitors, this compound was identified as a lead compound due to its ability to enhance cyclic GMP levels in vitro. The compound's structure-activity relationship (SAR) was analyzed, revealing that modifications to the piperidine ring could improve potency and selectivity against PDE5 .

Case Study 2: Antimalarial Evaluation

Another study synthesized various derivatives based on the piperidine scaffold, including those related to this compound. These compounds were tested against P. falciparum strains, demonstrating significant antimalarial activity with selectivity indices suggesting lower toxicity to human cells compared to their antiparasitic effects .

Comparative Analysis

The following table summarizes the biological activities and selectivity indices of related compounds:

| Compound | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | PDE5 Inhibitor | Not specified | Not specified |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene | Antimalarial | 0.18 - 24.82 | Varies |

| Other Piperidine Derivatives | Cytotoxicity against HepG2 | CC50: 2.00 - 72.90 | Varies |

Propiedades

IUPAC Name |

[1-[2-(aminomethyl)phenyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPYQPKQXZWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377490 | |

| Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-79-7 | |

| Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-[2-(aminomethyl)phenyl]piperidin-4-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.